Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a substituted piperidine derivative characterized by a tert-butyl carboxylate group at position 1, an aminomethyl group, and a pyrrolidin-1-yl moiety at position 4 of the piperidine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological and metabolic disorders. Its structural complexity allows for versatile functionalization, making it valuable in medicinal chemistry .
The synthesis involves coupling tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with pyrrolidine derivatives under controlled conditions, often using coupling agents like HOBT and EDCI·HCl in DMF . Its reactivity is influenced by the electron-donating pyrrolidinyl group and the steric bulk of the tert-butyl ester, which stabilizes the molecule during downstream reactions.
Properties
Molecular Formula |
C15H29N3O2 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-12,16H2,1-3H3 |
InChI Key |
DPEGMTZFCYIDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions.
Aminomethylation: The aminomethyl group is added using reagents such as formaldehyde and ammonia or amines.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions during synthesis and are later removed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Substituents at Position 4 | Key Functional Groups |
|---|---|---|
| Target Compound | Aminomethyl, Pyrrolidin-1-yl | Tert-butyl carboxylate, Amine |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Amino, Pyridin-3-yl | Tert-butyl carboxylate, Pyridine |
| tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 392331-66-7) | Aminomethyl, Hydroxyl | Tert-butyl carboxylate, Alcohol |
| tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | Fluoro, Hydroxymethyl | Tert-butyl carboxylate, Fluorine |
Physicochemical Properties
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with both an aminomethyl group and a pyrrolidinyl group, contribute to its biological activity. Understanding its pharmacological properties is crucial for exploring its applications in drug development.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 885274-89-5
The compound's structure allows for diverse chemical modifications, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key signaling pathways. The compound has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits notable pharmacological effects:
- Inhibition of MAGL :
-
Antiproliferative Activity :
- In vitro assays have revealed that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has been tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various analogs to be synthesized, which can help elucidate the relationship between chemical structure and biological activity. The following table summarizes some structurally similar compounds and their comparative activities:
| Compound Name | Structural Features | Similarity | Notable Activity |
|---|---|---|---|
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Aminomethyl group instead of pyrrolidine | High | Moderate MAGL inhibition |
| Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Similar piperidine structure | Moderate | Antiproliferative effects |
| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Used in synthesizing biologically active molecules | High | Anticancer properties |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Neuroprotective Effects :
- In preclinical models, the compound demonstrated neuroprotective properties by modulating endocannabinoid levels, which may be beneficial in treating neurodegenerative diseases.
- Cancer Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
